
N-(2-methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide, commonly known as MFC, is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound belongs to the family of fluorene derivatives and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of MFC is not fully understood, but it is believed to involve the inhibition of the proteasome, which leads to the accumulation of misfolded proteins and the induction of apoptosis in cancer cells. MFC has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
MFC has been shown to have several biochemical and physiological effects, including the inhibition of the proteasome, the induction of apoptosis, the inhibition of angiogenesis, and the suppression of inflammation. MFC has also been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MFC is its ability to inhibit the proteasome, which is a validated target for cancer therapy. MFC has also been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of MFC is its poor solubility in water, which can affect its bioavailability and limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the research on MFC. One of the potential areas of research is the development of MFC-based organic semiconductors for the development of organic electronic devices. Another potential area of research is the optimization of the synthesis method to improve the yield and purity of MFC. Additionally, further studies are needed to understand the mechanism of action of MFC and its potential applications in cancer therapy.
Synthesemethoden
The synthesis of MFC can be achieved through several methods, including the reaction of 9-oxo-9H-fluorene-3-carboxylic acid with 2-methoxyaniline in the presence of a coupling reagent. Another method involves the reaction of 9-oxo-9H-fluorene-3-carboxylic acid with 2-methoxyaniline in the presence of a catalyst such as palladium on carbon. The yield of MFC can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
MFC has been extensively studied for its potential applications in various fields such as materials science, organic electronics, and medicinal chemistry. In materials science, MFC has been used as a building block for the synthesis of various organic semiconductors, which have shown promising results in the development of organic electronic devices such as solar cells and field-effect transistors.
In medicinal chemistry, MFC has been studied for its potential as an anticancer agent. Several studies have shown that MFC can induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins. MFC has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing angiogenesis.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-9-oxofluorene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c1-25-19-9-5-4-8-18(19)22-21(24)13-10-11-16-17(12-13)14-6-2-3-7-15(14)20(16)23/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQGQTIKYAGLEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(aminosulfonyl)benzyl]benzamide](/img/structure/B5686541.png)
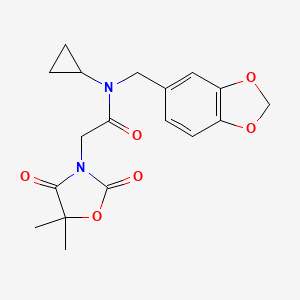
![N-[4-(acetylamino)phenyl]-2-butenamide](/img/structure/B5686550.png)
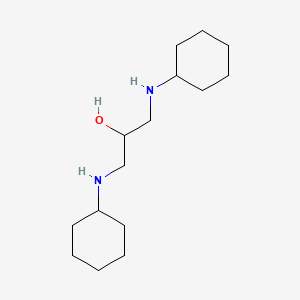
![6-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-1H-indole](/img/structure/B5686561.png)
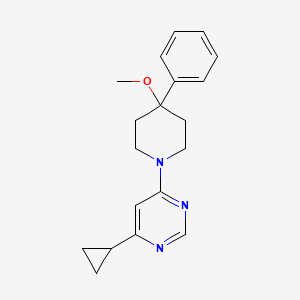
![3-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5686590.png)
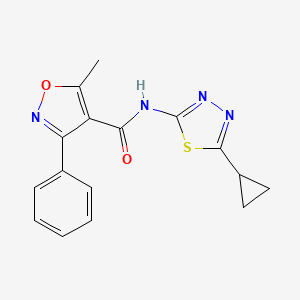

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B5686598.png)
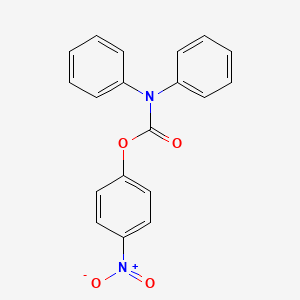
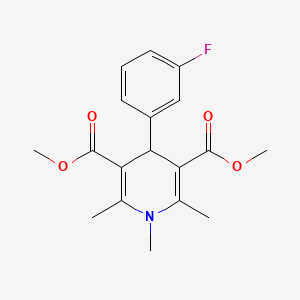
![5-acetyl-1'-(2-thienylacetyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5686627.png)
